molecular formula C19H18N2O3 B11388033 N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide

N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide

Cat. No.: B11388033
M. Wt: 322.4 g/mol
InChI Key: VRPFWCMIXIYPEE-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide: C22H26N4O8\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_8C22​H26​N4​O8​

    .
  • It consists of a benzamide core with a 3-phenyl-1,2-oxazol-5-yl group attached at one end and a propoxy group at the other.
  • The compound’s structure suggests potential biological activity and applications.
  • Preparation Methods

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: These would vary based on reaction conditions, but derivatives of the parent compound would be expected.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Exploring its pharmacological properties, potential drug-like characteristics, and therapeutic applications.

      Industry: Assessing its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds.
    • exploring related benzamides, oxazoles, and propoxy-substituted molecules could provide insights into its uniqueness.

    Remember that this compound’s detailed properties and applications might require further research beyond the available data.

    Properties

    Molecular Formula

    C19H18N2O3

    Molecular Weight

    322.4 g/mol

    IUPAC Name

    N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide

    InChI

    InChI=1S/C19H18N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,22)

    InChI Key

    VRPFWCMIXIYPEE-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

    Origin of Product

    United States

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